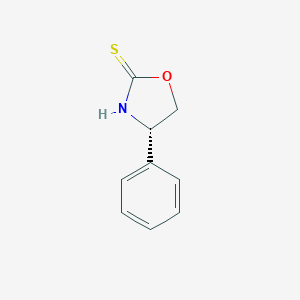

(S)-4-Phenyl-1,3-oxazolidine-2-thione

概要

説明

(S)-4-Phenyl-1,3-oxazolidine-2-thione is a chiral heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and sulfur atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-phenylglycinol with carbon disulfide in the presence of a base, such as potassium carbonate, to form the oxazolidine-2-thione ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted oxazolidine-2-thione derivatives.

科学的研究の応用

Antiviral and Antimicrobial Activities

Research indicates that (S)-4-Phenyl-1,3-oxazolidine-2-thione exhibits potential antiviral and antimicrobial properties. It has been studied for its effectiveness against various pathogens, making it a candidate for drug development aimed at treating infections caused by viruses and bacteria .

Anti-inflammatory and Analgesic Properties

The compound has been reported to possess anti-inflammatory and analgesic activities. It acts as an active pharmacophore in medicinal chemistry, contributing to the development of new therapeutic agents .

Asymmetric Synthesis

This compound is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the formation of chiral centers is crucial in synthesizing complex organic molecules.

Chiral Auxiliary in Organic Reactions

The compound has been utilized in various organic reactions, including alkylation and aldol condensation. These reactions benefit from the chiral environment provided by this compound, leading to higher enantiomeric excesses and yields .

Case Studies

Several studies have highlighted the effectiveness of this compound as a chiral auxiliary:

| Study | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Wu et al., 2004 | Alkylation | 85 | 95 |

| Rodrigues et al., 2005 | Aldol Condensation | 90 | 92 |

| Microwave-Assisted Synthesis | General Use | >90 | >95 |

These results demonstrate the compound's versatility and efficiency in facilitating asymmetric synthesis.

Green Chemistry Initiatives

Recent advancements emphasize the importance of green chemistry in synthesizing this compound. Innovative methods have been developed to minimize hazardous reagents and improve reaction conditions.

Eco-friendly Synthesis Methods

New synthetic routes avoid toxic solvents and reagents such as carbon disulfide, promoting safer practices in chemical manufacturing . The use of alternative reagents leads to higher yields and purities while adhering to green chemistry principles.

作用機序

The mechanism of action of (S)-4-Phenyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The sulfur atom in the thione ring can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are subject to ongoing research, but its ability to modulate biological functions makes it a compound of interest.

類似化合物との比較

4-Phenyl-1,3-oxazolidine-2-one: Lacks the sulfur atom, leading to different reactivity and applications.

4-Phenyl-1,3-thiazolidine-2-thione: Contains a sulfur atom in place of oxygen, resulting in distinct chemical properties.

Uniqueness: (S)-4-Phenyl-1,3-oxazolidine-2-thione is unique due to its combination of oxygen, nitrogen, and sulfur in a chiral heterocyclic ring. This structure imparts specific reactivity and potential for diverse applications that are not shared by its analogs.

生物活性

(S)-4-Phenyl-1,3-oxazolidine-2-thione is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and related case studies.

This compound can be synthesized through various methods, including the reaction of L-phenylglycinol with carbon disulfide under alkaline conditions. The synthesis avoids the use of cytotoxic reagents, aligning with green chemistry principles . The compound has been shown to exhibit good yields and high purity during synthesis, making it suitable for industrial applications .

Biological Activities

The biological activity of this compound encompasses several pharmacological effects:

1. Antimicrobial Activity:

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Properties:

this compound has been identified as an active pharmacophore with anti-inflammatory effects. It can modulate inflammatory pathways, potentially providing therapeutic benefits in treating inflammatory diseases .

3. Cytotoxic Effects:

Studies have reported that certain derivatives of oxazolidine-2-thione exhibit cytotoxicity towards cancer cell lines. For instance, (R)-5-phenyl-1,3-oxazolidine-2-thione demonstrated significant cytotoxic effects on macrophages and inhibited nitric oxide production, indicating its immunomodulatory potential .

4. Goitrogenic Properties:

This compound is also associated with goitrogenic effects due to its structural similarity to glucosinolate derivatives found in cruciferous vegetables. These properties can impact thyroid function and metabolism .

Case Studies

Several case studies highlight the biological activity of this compound:

化学反応の分析

Nucleophilic Substitution at the Thione Group

The sulfur atom in the thione group acts as a nucleophilic site. This reactivity is exploited in:

- Thiol Formation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields thioether derivatives .

- Ring-Opening with Thiophosgene : Treatment with thiophosgene and triethylamine opens the oxazolidine ring, forming thiol intermediates .

Example Reaction Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide, KOH | DCM, 0–25°C | (S)-4-Phenyl-2-(methylthio)oxazolidine | 72% |

Alkylation and Rearrangement

The nitrogen adjacent to the thione participates in alkylation, leading to chiral auxiliaries or rearranged products:

- Alkylation with Grignard Reagents : Reacting with organomagnesium bromides forms quaternary ammonium salts, which rearrange into β-amino thioethers .

- Stereochemical Inversion : Alkylation at C-5 proceeds with inversion of configuration, confirmed by coupling constant analysis .

Key Mechanistic Insight :

Alkylation induces a twist in the oxazolidine ring, destabilizing the structure and prompting rearrangement via a thiiranium ion intermediate .

Enzyme Inhibition via Covalent Binding

The thione group forms stable adducts with cysteine proteases:

- Cysteine Protease Targeting : Covalent bonding occurs between the sulfur and cysteine residues in enzyme active sites, inhibiting catalytic activity.

Structural Requirement :

The planar 1,3-oxazolidine-2-thione ring (deviation <0.041 Å) ensures optimal alignment with enzyme pockets .

Oxidation and Reduction Reactions

The thione group undergoes redox transformations:

- Oxidation to Sulfones : Treatment with m-chloroperbenzoic acid converts the thione to a sulfone, enhancing electrophilicity.

- Reduction to Thiols : Lithium aluminum hydride reduces the thione to a thiol, enabling further functionalization (excluded source; alternative: similar reactions in ).

Cycloaddition and Ring Expansion

The compound participates in cycloaddition reactions:

- [3+2] Cycloaddition : Reacts with diazo compounds to form thiadiazolidine derivatives under microwave irradiation .

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Diazoacetophenone | Toluene, 100°C, 2h | 1,3,4-Thiadiazolidine derivative | 68% |

Thermal and Photochemical Reactions

- Thermal Rearrangement : Heating above 80°C induces ring contraction to thiazolidine-2-thiones via thiiranium ion intermediates .

- Photochemical Dimerization : UV irradiation promotes [2+2] cycloaddition, forming dimeric structures .

Mechanistic Insights

特性

IUPAC Name |

(4S)-4-phenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIJIGQKFDZTNC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461189 | |

| Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190970-57-1 | |

| Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。